molecular formula C8H13N B14739613 3-Isopropylidene-2-methyl-4,5-dihydro-pyrrole CAS No. 5194-85-4

3-Isopropylidene-2-methyl-4,5-dihydro-pyrrole

Cat. No.: B14739613
CAS No.: 5194-85-4
M. Wt: 123.20 g/mol
InChI Key: KTZASHYGWUJSHH-UHFFFAOYSA-N
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Description

3-Isopropylidene-2-methyl-4,5-dihydro-pyrrole is a heterocyclic organic compound with the molecular formula C8H13N . This compound features a pyrrole ring, which is a five-membered ring containing one nitrogen atom. The presence of isopropylidene and methyl groups on the pyrrole ring makes this compound unique and interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropylidene-2-methyl-4,5-dihydro-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which typically uses 2,5-dimethoxytetrahydrofuran and various amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

3-Isopropylidene-2-methyl-4,5-dihydro-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the pyrrole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and alkyl halides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce various N-substituted pyrrole derivatives.

Scientific Research Applications

3-Isopropylidene-2-methyl-4,5-dihydro-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isopropylidene-2-methyl-4,5-dihydro-pyrrole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropylidene-2-methyl-4,5-dihydro-pyrrole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the isopropylidene group enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications.

Properties

CAS No.

5194-85-4

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

5-methyl-4-propan-2-ylidene-2,3-dihydropyrrole

InChI

InChI=1S/C8H13N/c1-6(2)8-4-5-9-7(8)3/h4-5H2,1-3H3

InChI Key

KTZASHYGWUJSHH-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCC1=C(C)C

Origin of Product

United States

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